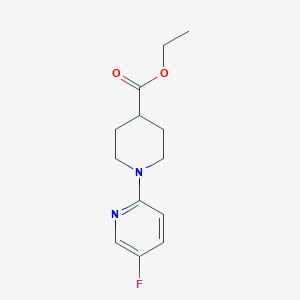![molecular formula C14H20N2O5 B2387064 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1026546-76-8](/img/structure/B2387064.png)
2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H20N2O5 and its molecular weight is 296.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylic acid typically involves a multi-step process. Initial steps include the preparation of the key intermediate 1-(tert-butoxycarbonyl)pyrrolidine. This intermediate undergoes further reactions, such as acylation, cyclization, and subsequent functional group manipulations under controlled conditions to form the final compound. Temperature, pressure, and the presence of catalysts are critical parameters to optimize yield and purity.
Industrial Production Methods: Industrially, the large-scale production may involve optimization of batch or continuous flow processes. Utilization of robust catalytic systems, efficient separation techniques, and stringent quality control measures ensure the reproducibility and scalability of the synthesis. Environmental considerations, such as waste management and green chemistry principles, are integrated into the production methodology to minimize the ecological footprint.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions including oxidation, reduction, substitution, and cyclization. Its reactivity is largely influenced by the presence of functional groups such as the pyrrolidine, oxazole, and carboxylic acid moieties.
Common Reagents and Conditions: Reactions involving this compound often employ reagents like sodium borohydride for reductions, peracids for oxidations, and nucleophiles for substitution reactions. Typical conditions include controlled temperatures, pH adjustments, and the use of solvents like dichloromethane or ethanol.
Major Products: Major products from these reactions include derivatives that may alter the compound’s pharmacokinetic and pharmacodynamic profiles, enhancing or modulating its biological activity.
4. Scientific Research Applications: This compound finds extensive applications in various fields:
Chemistry: : Utilized as a building block in the synthesis of more complex molecules, catalysts, and as a reference standard in analytical techniques.
Biology: : Serves as a probe in biochemical assays to study enzyme activities, protein interactions, and cellular pathways.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities. Often a candidate in drug design and development projects.
Industry: : Applied in the manufacturing of specialized chemicals, agrochemicals, and as an additive in polymer industries to enhance material properties.
作用機序
Molecular Targets and Pathways: The compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. Binding to these targets can modulate biological pathways, resulting in therapeutic or biochemical outcomes. Detailed mechanistic studies often reveal the involvement of pathways like signal transduction, gene expression modulation, or metabolic regulation.
6. Comparison with Similar Compounds: Compared to other similar compounds, 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylic acid exhibits unique structural and functional characteristics Similar compounds might include various substituted pyrrolidine or oxazole derivatives
That’s a lot of detailed info! Feel free to dive deeper into any section or ask about something specific. I’m here to keep it engaging.
特性
IUPAC Name |
5-methyl-2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-8-10(12(17)18)15-11(20-8)9-6-5-7-16(9)13(19)21-14(2,3)4/h9H,5-7H2,1-4H3,(H,17,18)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELLTRYGFGHKDZ-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2CCCN2C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@@H]2CCCN2C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2386984.png)

![ethyl 5-(4-chlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2386986.png)

![1-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2386989.png)
![3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2386990.png)


![2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride](/img/structure/B2386995.png)

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide](/img/structure/B2386997.png)

![6-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2387003.png)

